(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a dione structure, and a chlorophenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-ethyl-1,3-thiazolidine-2,4-dione with 3-chlorobenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The compound’s structure allows it to fit into the binding site of these receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam structure with different applications.
5-Hydroxymethylfurfural (5-HMF): Another compound with a different core structure but similar functional groups.
2-Bromo-5-methylpyridine: A halogenated aromatic compound with distinct reactivity.
Uniqueness
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidinedione core with a chlorophenyl group. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZZANLVJZCQR-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)Cl)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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